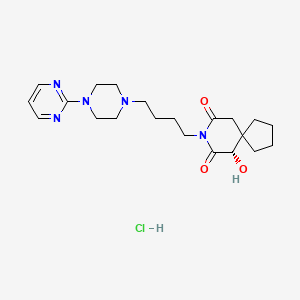

BMS 442606 hydrochloride

Description

Contextualizing BMS 442606 Hydrochloride as a Bioactive Chemical Entity

This compound is a notable chemical entity within the landscape of pharmacological research, primarily recognized as an active metabolite of the anxiolytic agent, buspirone (B1668070). ontosight.airesearchgate.net Its identity as a research compound is also suggested by its designation, which likely indicates its origin in the research and development pipeline of a pharmaceutical company such as Bristol Myers Squibb. ontosight.aibms.com The study of such compounds is crucial for understanding the complete pharmacological profile of a parent drug.

Structurally, BMS 442606 is the S-enantiomer of 6-hydroxybuspirone. researchgate.net It belongs to the azaspirodecane class of compounds, a structural feature it shares with its parent, buspirone. ontosight.ai The key structural elements contributing to its biological activity include the azaspirodecane backbone and a specific piperazinylbutyl side chain. ontosight.ai The hydrochloride salt form is utilized to improve its solubility and stability for research and pharmaceutical applications. ontosight.ai

Table 1: Key Properties of this compound

| Property | Description | Source(s) |

| Chemical Name | (S)-6-hydroxybuspirone hydrochloride | researchgate.net |

| Synonym(s) | BMS-442606 | researchgate.netinvivochem.com |

| Parent Compound | Buspirone | ontosight.airesearchgate.net |

| Chemical Class | Azaspirodecane | ontosight.ai |

| Mechanism of Action | Partial agonist of the 5-HT1A receptor | ontosight.aiinvivochem.com |

| Research Area | Neuropharmacology, Anxiolytics | ontosight.ai |

Significance of Investigating Drug Metabolites in Pharmacological Research

Understanding the role of active metabolites is critical for several reasons:

Comprehensive Pharmacological Profile: To fully grasp a drug's mechanism of action, it is essential to identify and characterize its active metabolites, as they can influence both therapeutic and adverse effects. nih.gov

Discovery of New Drug Candidates: Active metabolites can serve as new lead compounds in drug discovery. acs.orglongdom.org They may possess superior properties compared to the parent molecule, such as improved pharmacokinetics, a better safety profile, or enhanced efficacy. acs.orgacs.org Several successful drugs, including fexofenadine (B15129) and desloratadine, were developed as active metabolites of earlier drugs. acs.orgacs.org

Predicting Drug Interactions: The enzymatic pathways responsible for forming metabolites, often involving cytochrome P450 (CYP) enzymes, are a common source of drug-drug interactions. acs.org Studying these pathways helps predict and mitigate potential interactions.

Understanding Variability: The rate of drug metabolism can vary significantly among individuals due to genetic factors, age, or disease states, leading to different levels of active metabolites and, consequently, variable drug responses. msdmanuals.comopenaccessjournals.com

The process of identifying metabolites involves both in vitro methods, using systems like liver microsomes, and in vivo studies in preclinical models. acs.orglongdom.org By characterizing these metabolites, researchers can build a more complete picture of a drug's fate in the body and its ultimate effect on physiological systems. nih.govresearchgate.net

Overview of 5-Hydroxytryptamine Receptor Modulators in Neuropharmacology

5-hydroxytryptamine (5-HT), commonly known as serotonin (B10506), is a fundamental neurotransmitter in the central and peripheral nervous systems, modulating a vast array of physiological and behavioral processes, including mood, sleep, appetite, and cognition. tocris.comjocmr.org The diverse actions of serotonin are mediated by a large and complex family of 5-HT receptors. tocris.comwikipedia.org

The 5-HT receptors are classified into seven distinct families (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades. wikipedia.orgnih.gov The only exception is the 5-HT3 receptor, which is a ligand-gated ion channel. tocris.comwikipedia.org This receptor diversity allows for highly specific and nuanced control over neuronal activity and has made 5-HT receptors a major focus for drug development in neuropharmacology. nih.govnih.gov

Modulators of 5-HT receptors, which include agonists, partial agonists, and antagonists, are used to treat a wide range of disorders. nih.govnih.gov

5-HT1 Receptors: This family includes several subtypes (1A, 1B, 1D, 1E, 1F). guidetopharmacology.org 5-HT1A receptor partial agonists like buspirone are used as anxiolytics. nih.govnih.gov Agonists of 5-HT1B and 5-HT1D receptors, such as the triptans, are mainstays in the treatment of acute migraine. nih.govbham.ac.uk The 5-HT1F receptor is a more recent target for migraine therapy, with agonists like lasmiditan (B1674530) developed to avoid the cardiovascular effects associated with 5-HT1B/1D activation. mdpi.comd-nb.info

5-HT2 Receptors: This family (2A, 2B, 2C) is involved in processes like learning, mood, and psychosis. guidetopharmacology.org Antagonists at the 5-HT2A receptor are a key component of many atypical antipsychotic medications. wikipedia.org

5-HT3 Receptors: Antagonists for this receptor, such as ondansetron, are powerful anti-emetic agents, particularly for managing nausea induced by chemotherapy. guidetopharmacology.org

Other Receptors: Modulators of 5-HT4, 5-HT6, and 5-HT7 receptors are under investigation for conditions including cognitive disorders, depression, and irritable bowel syndrome. nih.gov

The development of subtype-selective 5-HT receptor modulators continues to be a highly active area of research, aiming to create more effective and targeted therapies for neurological and psychiatric conditions. bham.ac.uknih.gov

Table 2: Major 5-Hydroxytryptamine (5-HT) Receptor Families and Their Significance

| Receptor Family | Key Subtypes | Primary Signaling Mechanism | Selected Functions & Therapeutic Relevance | Source(s) |

| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F | Gi/Go-coupled (inhibits adenylyl cyclase) | Anxiety, depression, migraine | nih.govguidetopharmacology.org |

| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Gq/G11-coupled (activates phospholipase C) | Psychosis, mood, appetite | wikipedia.orgguidetopharmacology.org |

| 5-HT3 | - | Ligand-gated ion channel (cation channel) | Nausea and vomiting, irritable bowel syndrome | tocris.comguidetopharmacology.org |

| 5-HT4 | - | Gs-coupled (stimulates adenylyl cyclase) | Gastrointestinal motility, cognition | nih.gov |

| 5-HT5 | 5-HT5A, 5-HT5B | Gi/Go-coupled | Role under investigation | nih.gov |

| 5-HT6 | - | Gs-coupled | Cognition, learning, memory | nih.gov |

| 5-HT7 | - | Gs-coupled | Sleep, circadian rhythms, mood | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2108875-94-9 |

|---|---|

Molecular Formula |

C21H32ClN5O3 |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H/t18-;/m1./s1 |

InChI Key |

QQVBLEXAVSAUDT-GMUIIQOCSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Isomeric SMILES |

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Level Investigations of Bms 442606 Hydrochloride

Elucidation of 5-HT1A Receptor Partial Agonism by BMS 442606 Hydrochloride

The characterization of this compound as a 5-HT1A receptor partial agonist is established through a combination of in vitro binding and functional studies. ncats.ioinvivochem.com These investigations are crucial for understanding its molecular mechanism of action and for differentiating its profile from that of its parent compound and other serotonergic agents.

In Vitro Binding Affinity Studies with Human 5-HT1A Receptors

To determine the affinity of this compound for the human 5-HT1A receptor, in vitro binding studies are performed. These assays quantify the binding characteristics of the compound to receptors expressed in a controlled cellular environment.

The initial step in performing binding assays is the preparation of cell membranes that are rich in the target receptor. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose. revvity.comreactionbiology.com These cells are stably transfected to express the human 5-HT1A receptor. reactionbiology.comnih.gov

The process involves several key stages:

Cell Culture: HEK293 cells engineered to express the human 5-HT1A receptor are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with serum and selection antibiotics (e.g., G418 sulfate) to ensure the continued expression of the receptor. nih.gov

Harvesting: Once the cells reach a high level of confluence, they are washed with a phosphate-buffered saline (PBS) solution and then pelleted via centrifugation. nih.gov

Homogenization: The cell pellets are resuspended in a cold assay buffer and homogenized using a tool like an Ultra-Turrax tissue homogenizer. This process breaks open the cells, releasing their contents. nih.gov

Isolation of Membranes: The homogenate is subjected to high-speed centrifugation. This step pellets the heavier cell components, including the membranes which contain the receptors, while leaving lighter cytosolic components in the supernatant. The resulting membrane pellets are washed and re-centrifuged to ensure purity. nih.gov

Quality Control: The final membrane preparations undergo stringent quality control, which includes measuring the protein concentration and confirming the receptor density (Bmax) and affinity (Kd) through saturation binding assays. revvity.comrevvity.com

Radioligand binding assays are a fundamental technique used to study the interaction between a ligand (like this compound) and its receptor. These assays utilize a radiolabeled compound, known as a radioligand, that binds with high affinity and specificity to the target receptor. For the 5-HT1A receptor, a commonly used agonist radioligand is [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT). nih.govnih.govnih.gov

The assay is typically performed as a competition binding experiment:

Incubation: The prepared cell membranes expressing human 5-HT1A receptors are incubated in a buffer solution containing a fixed concentration of the radioligand ([3H]-8-OH-DPAT) and varying concentrations of the unlabeled "competitor" compound (this compound). nih.gov

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium. nih.gov

Separation: The key step is to separate the receptor-bound radioligand from the unbound radioligand. This is achieved by rapid filtration through glass fiber filters (e.g., Whatman GF/C filters), which trap the membranes and the bound radioligand. nih.govnih.gov

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter. nih.gov

As the concentration of the unlabeled competitor (this compound) increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.

The data from the competition binding assay (competitor concentration vs. bound radioactivity) are plotted to generate a dose-response curve. From this curve, key binding constants are determined.

IC50 (Inhibitory Concentration 50%): This is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. The IC50 value is a measure of the compound's potency in binding to the receptor. It is determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis software, such as GraphPad Prism. graphpad.comnih.govyoutube.com The four-parameter logistic (4PL) model is commonly employed for this analysis. hubspotusercontent00.net

Ki (Inhibition Constant): The IC50 value is dependent on the concentration of the radioligand used in the assay. Therefore, it is often converted to the Ki value, which is an absolute measure of binding affinity and is independent of the experimental conditions. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

These binding constants allow for a quantitative assessment of the affinity of this compound for the human 5-HT1A receptor.

Comparative Pharmacological Profiling with Other 5-HT1A Receptor Ligands

To contextualize the pharmacological profile of this compound, it is essential to compare its binding and functional properties to other well-characterized 5-HT1A receptor ligands. This comparison helps to understand its potential therapeutic uniqueness.

| Compound | Class | Receptor Affinity (pKi) | Efficacy (vs. 5-HT) | Key Characteristics |

| Serotonin (B10506) (5-HT) | Endogenous Full Agonist | High | 100% | The natural neurotransmitter for the receptor. |

| This compound | Partial Agonist | High | Partial | The (S)-enantiomer of 6-hydroxybuspirone. ncats.io |

| Buspirone (B1668070) | Partial Agonist | High | Partial | Clinically used anxiolytic; parent compound of 6-hydroxybuspirone. researchgate.netjpp.krakow.pl |

| 8-OH-DPAT | Full Agonist | Very High (pKi ~9.1-9.5) nih.gov | High (~100%) | A prototypical and selective 5-HT1A receptor agonist used extensively in research. nih.govnih.gov |

| Ipsapirone | Partial Agonist | High | Partial | A selective partial agonist. nih.gov |

| WAY 100635 | Silent Antagonist | Very High | None (0%) | A highly selective 5-HT1A receptor antagonist used to block receptor effects in research. frontiersin.orgnih.gov |

| BMS-442608 | Partial Agonist | Higher than (S)-enantiomer newdrugapprovals.org | Partial | The (R)-enantiomer of 6-hydroxybuspirone, showing higher affinity and selectivity than BMS 442606. newdrugapprovals.org |

This comparative analysis highlights the position of this compound within the spectrum of 5-HT1A receptor modulators. Its profile as a partial agonist, similar to its parent compound buspirone, suggests a mechanism that can provide a modulatory effect on the serotonin system. The stereoselectivity observed, where the (R)-enantiomer (BMS-442608) has a higher affinity, is a critical finding from a drug design and development perspective. newdrugapprovals.org Such compounds with balanced 5-HT1A partial agonism are of interest for their potential to achieve therapeutic effects with a favorable side-effect profile. nih.gov

Exploration of Other Potential Receptor Interactions by this compound

While the primary target of BMS 442606 is the serotonin 5-HT1A receptor, research has also investigated its potential interactions with other receptor systems, particularly the dopamine (B1211576) receptor family. invivochem.comcaymanchem.com This exploration is often guided by the pharmacological profile of its parent compound, buspirone.

The precursor to 6-hydroxybuspirone, buspirone, has been shown to interact with dopamine receptors. researchgate.netoup.com Specifically, it functions as an antagonist at presynaptic dopamine D3 and D4 receptors. oup.comdrugbank.com This activity has prompted investigations into whether this characteristic is retained by its major metabolites.

Studies have confirmed that 6-hydroxybuspirone, the racemic mixture containing BMS 442606, also acts as an antagonist at dopamine D2, D3, and D4 receptors. caymanchem.commedchemexpress.com Radioligand binding assays have quantified these interactions, revealing a notable affinity for the D4 receptor subtype. caymanchem.comnih.gov The affinity of 6-hydroxybuspirone for the D4 receptor is comparable to that of buspirone itself, while its affinity for the D3 receptor is approximately eight-fold lower than the parent compound. nih.gov Functional assays have confirmed that buspirone and its metabolites, including 6-hydroxybuspirone, behave as antagonists at both D3 and D4 receptors. oup.com

| Compound | Receptor | Action | Affinity (IC50/Ki) |

| 6-Hydroxybuspirone | Dopamine D2 | Antagonist | IC50: 3.1 µM caymanchem.commedchemexpress.com |

| Dopamine D3 | Antagonist | IC50: 4.9 µM caymanchem.commedchemexpress.com | |

| Dopamine D4 | Antagonist | IC50: 0.85 µM caymanchem.commedchemexpress.com | |

| Buspirone | Dopamine D3 | Antagonist | Ki: ~98 nM researchgate.netoup.com |

| Dopamine D4 | Antagonist | Ki: ~29 nM researchgate.netoup.com |

This table presents the binding affinities and functional actions of 6-hydroxybuspirone and its precursor, buspirone, at various dopamine receptor subtypes. The data is compiled from in vitro studies.

To comprehensively understand the selectivity and potential off-target effects of a compound like BMS 442606, broader receptor profiling is employed. This involves screening the compound against a wide array of receptors, ion channels, and enzymes. mdpi.com

Key methodologies include:

Radioligand Binding Assays: This is a classical and widely used technique to determine the affinity of a compound for a specific receptor. It involves competing the test compound (like BMS 442606) against a radiolabeled ligand known to bind to the target receptor. The binding affinities for 6-hydroxybuspirone at dopamine receptors were determined using this method. oup.com

Functional Assays: These assays measure the biological response initiated by a compound binding to its receptor. For G-protein coupled receptors (GPCRs), this can involve measuring changes in second messengers like cAMP or intracellular calcium. Live cell functional assays were used to confirm the antagonist properties of buspirone and its metabolites at D3 and D4 receptors. oup.com

High-Throughput Screening (HTS): This approach uses automation to rapidly test a compound against large panels of biological targets. This allows for an efficient and broad assessment of a compound's pharmacological profile in the early stages of drug discovery.

In Silico Profiling: Computational methods can predict the potential binding of a small molecule to a variety of protein targets based on its chemical structure and the known structures of receptor binding pockets. mdpi.com

These profiling methods are essential for constructing a detailed "assay performance profile" for a compound, which helps in hypothesizing its mechanism of action and predicting potential biological effects. mdpi.com

Signaling Pathways and Cellular Mechanisms Modulated by this compound

The binding of BMS 442606 to its receptors initiates a series of intracellular events, known as signal transduction pathways, which ultimately lead to a change in cellular function.

BMS 442606 is characterized as a potent 5-HT1A partial agonist. invivochem.com The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/Go). researchgate.netnih.gov Activation of the 5-HT1A receptor by an agonist like BMS 442606 typically triggers the following downstream signaling cascades:

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.netnih.gov

Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the dissociated G-protein can directly bind to and open GIRK channels. researchgate.net This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane and reducing neuronal excitability. nih.gov

These signaling pathways are fundamental to the modulatory effects of 5-HT1A receptor agonists on neurotransmission. nih.gov

The activation of 5-HT1A receptors and their downstream signaling pathways by compounds like BMS 442606 directly modulates specific cellular functions, most notably neuronal activity.

Activation of presynaptic 5-HT1A autoreceptors, which are located on the cell bodies and dendrites of serotonin neurons in the raphe nuclei, leads to a suppression of the firing rate of these neurons. researchgate.netnih.gov This results in reduced synthesis and release of serotonin. researchgate.net

Studies on the active metabolite 6-hydroxybuspirone have shown that it increases 5-HT1A receptor occupancy in a concentration-dependent manner in both the dorsal raphe (rich in presynaptic autoreceptors) and the hippocampus (rich in postsynaptic heteroreceptors). researchgate.netnih.gov The compound appeared to be approximately four times more potent at occupying the presynaptic receptors in the dorsal raphe compared to the postsynaptic receptors in the hippocampus. nih.gov This differential activity suggests a potent modulatory effect on the serotonin system's output.

Furthermore, studies with the precursor buspirone have demonstrated a marked, dose-dependent inhibition of neuronal activity in the substantia nigra pars reticulata (SNr). nih.gov This effect on neuronal firing patterns highlights the ability of these compounds to influence the function of key brain circuits.

Metabolic Pathways and Biotransformation Research of Bms 442606 Hydrochloride

Characterization of BMS-442606 Hydrochloride as a Key Buspirone (B1668070) Metabolite

The biotransformation of buspirone into its metabolites occurs primarily through two major pathways. researchgate.net The formation of 6-hydroxybuspirone, the parent compound of BMS-442606, is a result of aromatic hydroxylation. newdrugapprovals.org Another significant metabolic route is N-dealkylation of the butyl side chain, which produces a different active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). researchgate.netnewdrugapprovals.org These pathways are crucial in determining the concentration and activity of buspirone and its derivatives in the body.

| Biotransformation Pathway | Resulting Metabolite | Description |

| Aromatic Hydroxylation | 6-hydroxybuspirone | The addition of a hydroxyl group to the buspirone structure, leading to the formation of BMS-442606 (S-enantiomer) and its corresponding R-enantiomer. newdrugapprovals.orgnewdrugapprovals.org |

| N-Dealkylation | 1-(2-pyrimidinyl)-piperazine (1-PP) | Cleavage of the N-alkyl side chain from the parent buspirone molecule. researchgate.netnewdrugapprovals.org |

The metabolic conversion of buspirone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. newdrugapprovals.orgnewdrugapprovals.org Specifically, research has identified CYP3A4 as the primary enzyme responsible for the hydroxylation of buspirone to 6-hydroxybuspirone. newdrugapprovals.orgdrugs.comnewdrugapprovals.org The activity of this specific isozyme is a critical determinant in the rate of formation of this key metabolite. Inhibition or induction of CYP3A4 by other co-administered drugs can, therefore, significantly alter the pharmacokinetics of buspirone and the exposure to its metabolites. newdrugapprovals.org

In Vitro Metabolism Studies of BMS-442606 Hydrochloride and Related Compounds

In vitro experimental systems are indispensable tools for characterizing the metabolic fate of drug compounds, providing a controlled environment to study specific pathways and enzymatic activities without the complexities of a whole organism.

Human liver microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a standard in vitro model for drug metabolism studies. thermofisher.comnih.govnih.gov These preparations are enriched with a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family. nih.govnih.gov In the context of BMS-442606 and its parent compound, HLM are used to investigate metabolic stability, identify the metabolites formed, and phenotype the specific CYP enzymes involved in the biotransformation processes. thermofisher.com Studies using HLM have been instrumental in confirming the role of CYP3A4 in the formation of 6-hydroxybuspirone. newdrugapprovals.orgnih.gov

To gain a more precise understanding of the contribution of individual enzymes, researchers utilize recombinant enzyme systems. These systems involve cDNA-expressed human enzymes, such as specific cytochrome P450 isoforms or UDP-glucuronosyltransferases (UGTs), which are expressed in cell lines. nih.gov This approach allows for the definitive identification of the enzymes responsible for specific metabolic reactions. For instance, experiments with recombinant human CYP enzymes can confirm that CYP3A4 is the major enzyme in the oxidative metabolism of a compound. nih.govresearchgate.net Furthermore, such systems can investigate other potential metabolic pathways, like direct glucuronidation by UGTs, which has been observed for other BMS compounds. nih.govresearchgate.netnih.gov An engineered microbial cytochrome P450 BM-3 has also been shown to effectively produce the R-enantiomer of 6-hydroxybuspirone. newdrugapprovals.org

The identification and quantification of metabolites in complex biological matrices from in vitro studies require sophisticated analytical techniques. Metabolite profiling, or metabolomics, relies heavily on the coupling of high-resolution separation methods with sensitive detection technologies. sysrevpharm.orgnih.gov

Key techniques employed include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of compounds. sysrevpharm.orglcms.cz High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the parent drug from its metabolites, which are then detected and identified by a mass spectrometer. researchgate.netdoi.org

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or derivatized non-volatile metabolites, GC-MS offers excellent chromatographic resolution. sysrevpharm.orglcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of novel metabolites. sysrevpharm.org It is non-destructive and provides detailed information about the chemical structure of molecules. sysrevpharm.org

| Analytical Technique | Abbreviation | Primary Application in Metabolite Profiling |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation, quantification, and identification of a wide range of metabolites in biological samples. lcms.czdoi.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile metabolites. sysrevpharm.orglcms.cz |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural determination and identification of unknown metabolites without sample destruction. sysrevpharm.org |

| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Efficient analysis of hydrophilic and charged metabolites. researchgate.net |

In Vivo Metabolism Insights from Preclinical Models

Research into the in vivo metabolism of BMS-442606 hydrochloride in preclinical animal models is intrinsically linked to the metabolic pathways of its parent compound, buspirone. BMS-442606 is the (S)-enantiomer of 6-hydroxybuspirone, a primary and pharmacologically active metabolite of buspirone. nih.govresearchgate.netnewdrugapprovals.org Studies in preclinical species, particularly rats, have been instrumental in elucidating the biotransformation of buspirone and its metabolites.

Upon oral administration, buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. newdrugapprovals.orgfda.govdrugbank.com This process leads to the formation of several hydroxylated derivatives, with 6-hydroxybuspirone being one of the most significant. newdrugapprovals.orgnewdrugapprovals.org The exposure to 6-hydroxybuspirone in rats after oral dosing with buspirone is substantially higher than that of the parent compound itself. nih.gov

While direct and detailed metabolic pathway studies specifically for BMS-442606 hydrochloride are not extensively published, the metabolic fate of its racemic mixture and the parent compound in preclinical models provides significant insights. The primary metabolic reactions observed for buspirone in preclinical studies, which are relevant to the further metabolism of BMS-442606, include oxidation and N-dealkylation. researchgate.net

Preclinical pharmacokinetic studies in rats have been conducted on 6-hydroxybuspirone, providing valuable data on its absorption, distribution, metabolism, and excretion profile. These studies indicate that 6-hydroxybuspirone itself is subject to further metabolic processes. nih.govsigmaaldrich.com

The major metabolic pathways originating from the parent compound, buspirone, that lead to and may further transform BMS-442606 are detailed below. It is important to note that once formed, BMS-442606, as the (S)-enantiomer of 6-hydroxybuspirone, would enter these subsequent metabolic pathways.

Metabolic Pathways of the Parent Compound Buspirone in Preclinical Models

The in vivo metabolism of buspirone in preclinical models such as rats primarily involves the following transformations:

Hydroxylation: This is the principal metabolic route, leading to the formation of various hydroxylated metabolites. The most significant of these is 6-hydroxybuspirone. researchgate.netnewdrugapprovals.org Other hydroxylated metabolites such as 5-hydroxybuspirone and 8-hydroxybuspirone are also formed. newdrugapprovals.orgnewdrugapprovals.org

N-dealkylation: This pathway results in the formation of 1-(2-pyrimidinyl)-piperazine (1-PP), another major and pharmacologically active metabolite of buspirone. nih.govresearchgate.net

The table below summarizes the key metabolites of buspirone identified in preclinical studies.

| Metabolite Name | Metabolic Pathway | Preclinical Species |

| 6-hydroxybuspirone | Hydroxylation | Rat |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | N-dealkylation | Rat |

| 5-hydroxybuspirone | Hydroxylation | Rat |

| 8-hydroxybuspirone | Hydroxylation | Rat |

Data derived from studies on buspirone metabolism. nih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.org

Once 6-hydroxybuspirone is formed, with BMS-442606 being its (S)-enantiomer, it is plausible that it undergoes further biotransformation. While specific metabolites of BMS-442606 are not detailed in publicly available literature, potential subsequent metabolic steps could involve conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. These are common phase II metabolic pathways for hydroxylated compounds.

A study investigating the pharmacokinetics of the enantiomers of 6-hydroxybuspirone in humans, which can often provide insights applicable to preclinical models, did not report on further metabolites but focused on the pharmacokinetic profiles of the individual enantiomers. nih.gov This suggests that the primary focus of research has been on the formation and activity of 6-hydroxybuspirone itself, rather than its subsequent breakdown products.

Synthetic Methodologies and Structure Activity Relationship Studies of Bms 442606 Hydrochloride

Advanced Synthetic Strategies for BMS 442606 Hydrochloride and Related Analogs

The synthesis of this compound and its individual enantiomers has been approached through various methodologies, ranging from direct one-step syntheses of the racemate to sophisticated stereoselective enzymatic techniques to achieve high enantiomeric purity.

The preparation of racemic 6-hydroxybuspirone, the free base of this compound, can be achieved through an improved one-step synthesis. newdrugapprovals.org This method utilizes buspirone (B1668070) as the starting material to produce the racemic mixture, which can subsequently be separated into its constituent enantiomers if desired. newdrugapprovals.org The resulting racemic base can be converted to the hydrochloride salt by treating an ethanol (B145695) solution of the compound with ethanolic HCl. newdrugapprovals.org

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture based on the differential reaction rates of an enzyme with each stereoisomer. mdpi.com This strategy has been successfully applied to produce the individual enantiomers of 6-hydroxybuspirone. newdrugapprovals.org

The process involves the following key steps:

Racemate Preparation : A racemic mixture of 6-acetoxybuspirone is synthesized chemically. newdrugapprovals.org

Enzymatic Hydrolysis : The enzyme l-Amino acid acylase from Aspergillus melleus is used to selectively hydrolyze the racemic 6-acetoxybuspirone. newdrugapprovals.org

Selective Transformation : The enzyme preferentially catalyzes the hydrolysis of the acetyl group from one enantiomer, yielding (S)-6-hydroxybuspirone with a high enantiomeric excess (ee) of 95% after approximately 45% conversion. newdrugapprovals.org

Separation and Conversion : The unreacted (R)-6-acetoxybuspirone, now enriched to an 88% ee, is separated from the (S)-hydroxy product. Subsequent acid hydrolysis of the (R)-6-acetoxybuspirone yields (R)-6-hydroxybuspirone. newdrugapprovals.org

Purity Enhancement : The enantiomeric excess of both the (R) and (S) enantiomers can be further improved to 99% through crystallization as a metastable polymorph. newdrugapprovals.org

This enzymatic resolution process provides an efficient pathway to obtain both enantiomers with high optical purity. newdrugapprovals.org Asymmetric synthesis can also be achieved using chiral pool starting materials, chiral auxiliaries, or enantioselective reagents to introduce new stereocenters in a controlled manner. ethz.ch

A chemoenzymatic route combines chemical synthesis with enzymatic transformations to leverage the advantages of both methodologies. The synthesis of enantiomerically pure 6-hydroxybuspirone is a prime example of this approach. newdrugapprovals.orgmdpi.com The initial chemical synthesis provides the racemic substrate, 6-acetoxybuspirone, which is then subjected to enzymatic kinetic resolution as described previously. newdrugapprovals.org This combination allows for the efficient production of the racemate through established chemical methods, followed by a highly selective enzymatic step to achieve the desired stereochemical purity—a task that is often more challenging and less efficient to accomplish by purely chemical means. newdrugapprovals.orgnih.gov

| Step | Method | Description | Product |

| 1 | Chemical Synthesis | Preparation of racemic 6-acetoxybuspirone from buspirone. | (±)-6-acetoxybuspirone |

| 2 | Enzymatic Resolution | Selective hydrolysis using l-Amino acid acylase. | (S)-6-hydroxybuspirone and unreacted (R)-6-acetoxybuspirone. |

| 3 | Chemical Hydrolysis | Acid hydrolysis of the remaining acetate. | (R)-6-hydroxybuspirone |

Table 1: Overview of the Chemoenzymatic Route to 6-Hydroxybuspirone Enantiomers.

Advancements in organic synthesis facilitate the creation of novel analogs for structure-activity relationship studies. For compounds like BMS 442606, which feature an arylpiperazine core and an α-amino alcohol moiety, established synthetic transformations can be employed to generate a diverse library of related structures. nih.gov Methodologies often involve the ring-opening of epoxides with amines or phenols to construct the core α-amino alcohol side chain. nih.gov Further diversification can be achieved through reactions such as O-alkylation to modify hydroxyl groups or N-alkylation to alter the tertiary amine. nih.gov These late-stage functionalization techniques are crucial for efficiently exploring the chemical space around a lead compound. ethz.ch

Elucidation of Structure-Activity Relationships (SAR) for 5-HT1A Receptor Modulation

The 5-HT1A receptor has been extensively studied to understand the structural features required for ligand binding and activation. nih.gov SAR studies for arylpiperazine derivatives, the class to which 6-hydroxybuspirone belongs, have identified key pharmacophoric elements that govern affinity for this receptor. researchgate.net These studies typically involve synthesizing a series of analogs with systematic structural modifications and evaluating their binding affinities through radioligand binding assays. nih.govbiomolther.org

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, as biomolecules like receptors are chiral environments. uj.edu.pl This principle is clearly demonstrated in the case of 6-hydroxybuspirone's enantiomers and their affinity for the 5-HT1A receptor. newdrugapprovals.org

Preclinical studies confirm that 6-hydroxybuspirone has a strong affinity for the human 5-HT1A receptor. newdrugapprovals.org However, when the enantiomers are evaluated separately, a distinct difference in their binding profiles emerges. The (R)-enantiomer, also known as BMS-442608, exhibits higher affinity and selectivity for the 5-HT1A receptor compared to its (S)-enantiomer counterpart. newdrugapprovals.org This stereoselectivity arises because the precise three-dimensional arrangement of atoms in the (R)-enantiomer allows for a more optimal fit and interaction with the amino acid residues within the receptor's binding pocket. nih.gov Molecular dynamics simulations on other 5-HT1A ligands have shown that subtle differences in stereochemistry can dramatically alter how a molecule stabilizes itself in the binding pocket, influencing whether it acts as an agonist or an antagonist. nih.gov

Binding affinity is commonly quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| (R)-6-hydroxybuspirone (BMS-442608) | Human 5-HT1A | Higher Affinity (Specific value not publicly detailed but noted as superior) newdrugapprovals.org |

| (S)-6-hydroxybuspirone | Human 5-HT1A | Lower Affinity (Compared to the R-enantiomer) newdrugapprovals.org |

Table 2: Comparison of Receptor Affinity for 6-Hydroxybuspirone Enantiomers.

This observed stereoselectivity underscores the importance of preparing and testing enantiomerically pure compounds in drug discovery to identify the eutomer—the stereoisomer with the desired pharmacological activity. uj.edu.pl

Preclinical Research Models and Methodologies Employing Bms 442606 Hydrochloride

In Vitro Cellular Research Models for Pharmacological Assessment

In vitro studies are fundamental in characterizing the molecular interactions and cellular effects of a compound. For BMS 442606 hydrochloride and its related compounds, these models have been crucial in identifying its primary targets and mechanism of action.

Use of Recombinant Cell Lines (e.g., HEK293 cells) for Receptor Studies

While specific studies detailing the use of HEK293 cells for receptor binding assays with this compound are not extensively documented in publicly available literature, the pharmacological profile of its racemate, 6-hydroxybuspirone, has been characterized. It is known to be a partial agonist at the 5-HT1A receptor axonmedchem.com. The (R)-enantiomer has been reported to exhibit a higher affinity and selectivity for the 5-HT1A receptor in comparison to the (S)-enantiomer, BMS 442606 axonmedchem.comamericanchemicalsuppliers.com.

Binding affinity studies for the racemic 6-hydroxybuspirone have established its interaction with key receptors implicated in neuropsychiatric disorders.

Interactive Data Table: Receptor Binding Profile of 6-hydroxybuspirone (Racemate)

| Receptor | Affinity (EC50/IC50) | Tissue/System |

| 5-HT1A | EC50: 1.0 µM | Rat Dorsal Raphe |

| 5-HT1A | EC50: 4.0 µM | Rat Hippocampus |

| Dopamine (B1211576) D2 | IC50: 3.1 µM | Not Specified |

| Dopamine D3 | IC50: 4.9 µM | Not Specified |

| Dopamine D4 | IC50: 0.85 µM | Not Specified |

This data represents the racemic mixture of 6-hydroxybuspirone.

Cell-Based Functional Assays for Receptor Activation and Downstream Effects

Cell-based functional assays are employed to understand the consequence of a compound binding to its receptor. As a partial 5-HT1A agonist, this compound is expected to modulate downstream signaling pathways associated with this receptor, such as adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.

A study on the parent compound's metabolite, 6-hydroxybuspirone, demonstrated its functional activity at 5-HT1A receptors in a concentration-dependent manner, leading to receptor occupancy in brain regions rich in these receptors nih.gov. This suggests that upon binding, the compound initiates a cellular response, a hallmark of agonist activity.

Investigations of Cellular Migration and Adhesion

Currently, there is no publicly available scientific literature that has investigated the effects of this compound on cellular migration and adhesion. These assays are typically employed for compounds being investigated for oncology or inflammatory conditions, which does not appear to be the primary area of research for this particular compound.

In Vivo Animal Models for Pharmacological Efficacy and Mechanism Validation

In vivo models are indispensable for evaluating the physiological and behavioral effects of a compound in a living organism. For this compound, these models have primarily focused on its potential anxiolytic and behavioral effects.

Rodent Models for Anxiolytic and Anxiogenic Effects (e.g., Rat Pup Ultrasonic Vocalization Test)

The rat pup ultrasonic vocalization (USV) test is a sensitive and well-validated preclinical model for assessing the anxiolytic or anxiogenic potential of pharmacological agents. When separated from their dam and littermates, rat pups emit ultrasonic vocalizations, which are considered a sign of distress. Anxiolytic compounds are known to reduce the number and duration of these calls.

Preclinical functional testing has demonstrated that 6-hydroxybuspirone, the racemate of BMS 442606, produces a dose-dependent anxiolytic response in the rat pup ultrasonic vocalization test newdrugapprovals.org. This finding is significant as it provides direct evidence of the compound's anxiety-reducing effects in a validated animal model. The reduction in distress-induced vocalizations suggests a central mechanism of action consistent with the compound's known interaction with 5-HT1A receptors.

Interactive Data Table: Effect of 6-hydroxybuspirone on Rat Pup Ultrasonic Vocalizations

| Compound | Model | Effect | Interpretation |

| 6-hydroxybuspirone (racemate) | Rat Pup Ultrasonic Vocalization Test | Dose-dependent reduction in ultrasonic vocalizations | Anxiolytic-like activity |

Models for Studying Behavioral Modulation (e.g., sexual behavior in rats)

The role of the serotonergic system, particularly 5-HT1A receptors, in modulating sexual behavior is well-established. Studies in male rats have shown that 5-HT1A receptor agonists can have a facilitatory effect on sexual behavior researchgate.net. Given that this compound is a 5-HT1A partial agonist, it is plausible that it could influence sexual behavior.

Considerations for Animal Model Selection and Ethical Practices in Preclinical Research (e.g., 3Rs principles)researchgate.net

The preclinical evaluation of this compound, identified as the hydrochloride salt of (S)-6-Hydroxybuspirone, a major active metabolite of the anxiolytic drug Buspirone (B1668070), necessitates careful consideration of the animal models used and strict adherence to ethical research practices. The guiding principles for such research are the 3Rs: Replacement, Reduction, and Refinement.

Animal Model Selection:

The choice of animal models in preclinical psychopharmacology is critical for obtaining relevant and translatable data. For a compound like this compound, which is a 5-HT1A partial agonist, rodent models, particularly rats, are frequently employed. The rationale for selecting rats in pharmacokinetic and pharmacodynamic studies of this compound includes their well-characterized neurobiology and the extensive historical data available for this species in anxiety and depression research.

In a key preclinical study, Sprague-Dawley rats were used to assess the pharmacokinetics and 5-hydroxytryptamine1A (5-HT1A) receptor occupancy of 6-hydroxybuspirone. This choice of species allows for the investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target receptor in a living organism. The physiological and genetic similarities of rodents to humans in the context of the central nervous system make them a suitable initial model for predicting the behavior of such compounds in humans.

Ethical Practices and the 3Rs:

Ethical considerations are a cornerstone of all research involving animals. Pharmaceutical companies and research institutions are mandated to follow strict guidelines to ensure the welfare of research animals.

Replacement: This principle encourages the use of non-animal methods whenever possible. For a compound like this compound, in vitro methods such as receptor binding assays using cell lines expressing the 5-HT1A receptor would be employed in the early stages of research to determine the compound's affinity and selectivity. However, to understand the complex pharmacokinetic and pharmacodynamic profile of the drug in a whole organism, animal models remain necessary.

Reduction: The principle of reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This is achieved through careful experimental design, including appropriate sample size calculations and the use of modern analytical techniques that can provide more information from fewer animals. For instance, in pharmacokinetic studies, serial blood sampling from a small number of animals is preferred over terminal studies that would require a larger cohort.

Refinement: Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. In studies involving this compound, this would include the use of minimally invasive techniques for drug administration and blood collection. Furthermore, housing animals in enriched environments that allow for natural behaviors and handling them with care to reduce stress are standard refinement practices. All procedures would be subject to review and approval by an Institutional Animal Care and Use Committee (IACUC) or a similar ethical review board, which ensures that the research is conducted in compliance with all applicable animal welfare regulations.

Bristol Myers Squibb, the likely developer of this compound, has a stated commitment to the highest standards of ethical responsibility for the care and welfare of research animals. bms.com This includes abiding by the 3Rs principles and ensuring that all research is conducted in compliance with legal and ethical obligations to ensure the safety and efficacy of investigational medicines prior to human use. bms.com

The following table provides a summary of the preclinical research models and methodologies that would be employed for a compound like this compound, with a focus on ethical considerations.

| Research Aspect | Model/Methodology | Ethical (3Rs) Consideration |

| Target Engagement | In vitro receptor binding assays (e.g., using cell lines) | Replacement: Avoids the use of live animals for initial screening. |

| Pharmacokinetics (ADME) | In vivo studies in rats (e.g., Sprague-Dawley) | Reduction: Use of serial blood sampling to minimize the number of animals. Refinement: Use of minimally invasive techniques for sample collection. |

| Pharmacodynamics | In vivo receptor occupancy studies in rats | Reduction: Designing studies to maximize data obtained from each animal. Refinement: Ensuring procedures are as painless and stress-free as possible. |

| Overall | All animal procedures | All studies must be approved by an IACUC or equivalent ethics committee, ensuring adherence to all animal welfare regulations. |

Emerging Research Frontiers and Future Perspectives for Bms 442606 Hydrochloride

Advanced Mechanistic Insights into 5-HT1A Receptor Function in Neurobiology

The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a critical component of the serotonergic system, which is integral to the regulation of mood, cognition, and emotion. nih.gov These receptors are strategically located in the brain; they function as presynaptic autoreceptors on serotonin (B10506) neurons in the raphe nuclei and as postsynaptic heteroreceptors in various regions, including the hippocampus, prefrontal cortex, and amygdala. researchgate.net

Recent research has delved into the nuanced signaling pathways associated with 5-HT1A receptor activation. Beyond the canonical Gαi/o-protein pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, evidence suggests that 5-HT1A receptors can engage in more complex signaling cascades. nih.gov For instance, agonist activation of postsynaptic 5-HT1A receptors in the hippocampus has been shown to promote neurogenesis through a MAPK-mediated pathway. nih.gov This finding is particularly significant as it links serotonergic modulation directly to neural plasticity and may underpin the therapeutic effects of compounds that target this receptor.

Furthermore, the concept of "biased agonism" is an important frontier in understanding 5-HT1A receptor function. nih.gov This phenomenon posits that different agonists, upon binding to the same receptor, can preferentially activate certain downstream signaling pathways over others. This offers the potential to develop drugs with more specific therapeutic actions and fewer side effects. drugtargetreview.com For example, a biased agonist might be designed to promote neurogenesis without significantly impacting other physiological processes regulated by 5-HT1A receptors.

The interplay between 5-HT1A receptors and other neurotransmitter systems is another area of active investigation. It is known that 5-HT1A receptor activation can modulate the release of other neurotransmitters, such as dopamine (B1211576), in key brain regions like the medial prefrontal cortex and striatum. nih.gov This cross-talk is relevant for conditions like schizophrenia and Parkinson's disease, where dopaminergic signaling is dysregulated. eurekaselect.com

| Receptor Location | Primary Signaling Mechanism | Functional Outcome |

| Presynaptic (Raphe Nuclei) | Gαi/o coupling, inhibition of adenylyl cyclase | Inhibition of serotonin neuron firing, reduction of serotonin release |

| Postsynaptic (Hippocampus) | Gαi/o coupling, MAPK pathway activation | Neuronal hyperpolarization, promotion of neurogenesis nih.gov |

| Postsynaptic (Prefrontal Cortex) | Modulation of other neurotransmitter systems | Regulation of dopamine release nih.gov |

Development of Novel Preclinical Models for BMS 442606 Hydrochloride Research

The evaluation of compounds like this compound heavily relies on the use of robust and predictive preclinical models. Traditional animal models, such as the forced swim test and elevated plus maze, have been instrumental in assessing the antidepressant and anxiolytic-like effects of 5-HT1A agonists. cambridge.orgnih.gov However, the field is moving towards the development of more sophisticated models that can better recapitulate the complex neurobiology of human CNS disorders.

One promising avenue is the use of genetically engineered mouse models. For instance, mice with a knockout of the 5-HT1A receptor gene exhibit increased anxiety-like behaviors, providing a valuable tool to study the receptor's role in mood regulation. nih.gov Furthermore, conditional knockout models, where the receptor is deleted in specific brain regions or at particular developmental stages, can help to dissect the distinct functions of presynaptic and postsynaptic 5-HT1A receptor populations.

Another area of advancement is the use of models that incorporate aspects of human genetics. For example, researchers are exploring the functional consequences of rare human genetic variants of the 5-HT1A receptor, which can be introduced into animal models to study their impact on behavior and drug response. frontiersin.org

Beyond rodent models, there is growing interest in using alternative species, such as zebrafish, for high-throughput screening of compounds. While not as complex as mammalian systems, zebrafish models offer advantages in terms of cost, speed, and the ability to perform large-scale genetic and chemical screens.

The development of in vitro models using human-derived cells is also a significant step forward. Induced pluripotent stem cell (iPSC) technology allows for the generation of patient-specific neurons, which can be used to study disease mechanisms and test the efficacy of new drugs in a more personalized manner.

| Model Type | Key Features | Research Application |

| 5-HT1A Knockout Mice | Absence of 5-HT1A receptors | Investigating the fundamental role of the receptor in anxiety and mood nih.gov |

| Conditional Knockout Mice | Region- or time-specific gene deletion | Differentiating the functions of presynaptic and postsynaptic receptors |

| Humanized Genetic Models | Introduction of human gene variants | Studying the impact of specific human mutations on drug response frontiersin.org |

| In Vitro Human Neuron Models | Patient-derived neurons from iPSCs | Personalized medicine approaches and high-throughput screening |

Integration of Computational and Experimental Approaches in Drug Discovery for Similar Compounds

The discovery and development of novel 5-HT1A receptor modulators are increasingly being driven by the integration of computational and experimental methods. nih.gov Computer-aided drug design (CADD) plays a crucial role in expediting the identification of promising lead compounds and optimizing their pharmacological properties. nih.gov

One of the key computational techniques is virtual screening, which involves the use of computer algorithms to screen large libraries of chemical compounds for their potential to bind to a specific target, such as the 5-HT1A receptor. acs.orgnih.gov This can be done through ligand-based approaches, which rely on the knowledge of known active compounds, or structure-based approaches, which utilize the three-dimensional structure of the receptor. nih.gov

Homology modeling is a particularly important tool in the absence of an experimentally determined crystal structure of the 5-HT1A receptor. acs.org By using the known structures of related GPCRs as templates, it is possible to build a computational model of the 5-HT1A receptor that can be used for virtual screening and to understand the molecular interactions between the receptor and its ligands. acs.orgnih.gov

Molecular dynamics simulations provide further insights by allowing researchers to study the dynamic behavior of the receptor and how it changes upon ligand binding. nih.gov This can help to elucidate the mechanisms of receptor activation and biased agonism.

These computational approaches are most powerful when used in conjunction with experimental validation. Hits identified from virtual screening can be synthesized and tested in vitro for their binding affinity and functional activity at the 5-HT1A receptor. This iterative cycle of computational design and experimental testing can significantly accelerate the drug discovery process.

| Computational Method | Description | Application in 5-HT1A Drug Discovery |

| Virtual Screening | In silico screening of large compound libraries | Identification of novel hit compounds with potential 5-HT1A activity acs.orgnih.gov |

| Homology Modeling | Building a 3D model of a protein based on a known template | Creating a structural model of the 5-HT1A receptor for structure-based design acs.orgnih.gov |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time | Understanding receptor dynamics and the mechanism of ligand binding nih.gov |

| QSAR Modeling | Relating chemical structure to biological activity | Predicting the activity of new compounds and guiding lead optimization nih.gov |

Potential for Exploring Novel Research Applications Based on 5-HT1A Modulation

While 5-HT1A receptor modulators have traditionally been explored for the treatment of anxiety and depression, a growing body of evidence suggests that they may have therapeutic potential in a much broader range of disorders. eurekaselect.comtandfonline.com

One of the most promising new areas is in the treatment of pain. acs.org 5-HT1A receptors are expressed in pain-processing pathways in the central nervous system, and agonists have shown antinociceptive effects in preclinical models of both acute and chronic pain. acs.orgnih.gov This opens up the possibility of developing novel, non-opioid analgesics.

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are another area of interest. nih.gov The neuroprotective and neurogenic effects of 5-HT1A receptor activation could be beneficial in these conditions. nih.gov Additionally, the ability of 5-HT1A agonists to modulate dopamine release may help to alleviate some of the motor symptoms of Parkinson's disease. eurekaselect.com

There is also emerging evidence for the role of 5-HT1A receptors in cancer. nih.gov Dysregulation of the serotonergic system has been observed in several types of tumors, and 5-HT1A antagonists have been shown to inhibit tumor growth in preclinical models. nih.gov This suggests that targeting this receptor could be a novel strategy in oncology.

Furthermore, the involvement of the 5-HT1A receptor in cognitive processes, such as learning and memory, suggests that modulators of this receptor could be explored for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. nih.gov

The table below summarizes some of the emerging therapeutic applications for 5-HT1A receptor modulators.

| Potential Therapeutic Area | Rationale for 5-HT1A Modulation |

| Pain Management | 5-HT1A receptors are involved in central pain processing pathways acs.org |

| Neurodegenerative Diseases | Potential for neuroprotection and neurogenesis; modulation of dopamine systems nih.goveurekaselect.com |

| Oncology | Dysregulation of the serotonergic system in some cancers; potential for anti-proliferative effects nih.gov |

| Cognitive Disorders | Role of 5-HT1A receptors in learning and memory processes nih.gov |

| L-DOPA-induced dyskinesia | Potential to alleviate motor complications in Parkinson's disease tandfonline.com |

Q & A

(Basic) What is the pharmacological target and mechanism of action of BMS 442606 hydrochloride?

This compound is a 5-HT1A receptor partial agonist, with its (S)-enantiomer demonstrating higher affinity and selectivity for this receptor compared to the (R)-enantiomer. The (S)-enantiomer, a metabolite of buspirone, exhibits slower systemic clearance, enhancing its pharmacological activity in preclinical models. Researchers should prioritize enantiomer-specific assays to evaluate receptor binding kinetics and functional responses (e.g., cAMP modulation) .

(Basic) What are the recommended storage and handling protocols for this compound in laboratory settings?

To maintain stability:

- Storage : Store lyophilized powder at -20°C under nitrogen to prevent degradation.

- Preparation : Aliquot stock solutions in tightly sealed vials to avoid repeated freeze-thaw cycles.

- Documentation : Record lot-specific purity data (e.g., 99% purity as noted in literature) and validate stability using HPLC or mass spectrometry before critical experiments .

(Advanced) How can researchers ensure enantiomeric purity of this compound in pharmacological studies?

Analytical Validation : Employ chiral HPLC or capillary electrophoresis to separate and quantify (S)- and (R)-enantiomers.

Reference Standards : Use commercially available enantiopure standards for calibration.

Purity Checks : Validate results with nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy.

Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report characterization data in manuscripts, including chromatograms and spectral peaks .

(Advanced) What experimental design considerations are critical for dose-response studies of this compound in vitro?

- Concentration Range : Test a logarithmic dilution series (e.g., 1 nM–10 µM) to capture EC50/IC50 values.

- Controls : Include vehicle controls and reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A).

- Assay Type : Use functional assays (e.g., β-arrestin recruitment or GTPγS binding) alongside binding assays.

- Replicates : Perform triplicate measurements across independent experiments to assess variability.

- Data Reporting : Adhere to structured abstract formats, specifying objectives, design, and statistical methods .

(Advanced) How should contradictory data on this compound’s binding affinity be systematically resolved?

Meta-Analysis : Compare studies for differences in assay conditions (e.g., cell lines, incubation time, temperature).

Replication : Reproduce experiments using identical protocols and materials.

Enantiomer Verification : Confirm enantiomeric ratios in test samples, as impurities may skew results.

Statistical Rigor : Apply ANOVA or Bayesian analysis to evaluate significance of discrepancies.

Peer Review : Submit findings with raw data to journals emphasizing reproducibility (e.g., Beilstein Journal) .

(Advanced) What methodologies are appropriate for characterizing this compound’s metabolic stability in preclinical models?

- In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism.

- Analytical Tools : Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards.

- Pharmacokinetic Parameters : Calculate clearance (CL), half-life (t1/2), and bioavailability (F%) in rodent models.

- Cross-Species Comparison : Validate findings in human-derived systems to predict clinical behavior.

- Reporting : Include detailed experimental protocols in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.